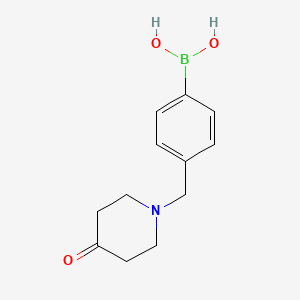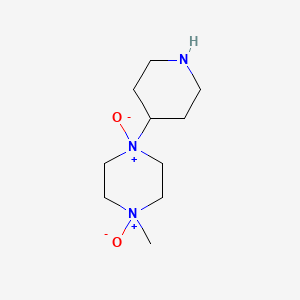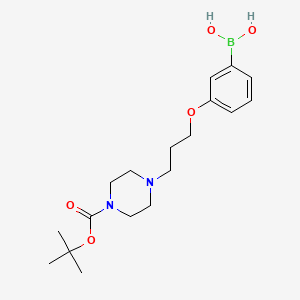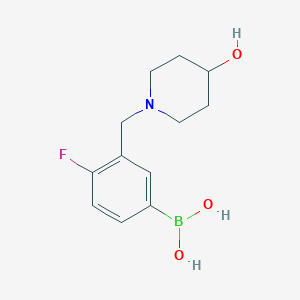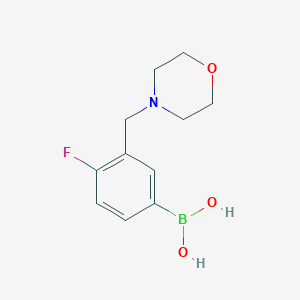
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid
Übersicht
Beschreibung
(4-(1H-Pyrrole-1-carboxamido)phenyl)boronic acid, also known as 4-PBA, is an organic compound that has been used in various scientific research applications over the past few decades. It is a derivative of pyrrole, which is an aromatic heterocyclic compound with a five-membered ring structure, and is composed of a boronic acid group, a carboxamide group, and a phenyl group. 4-PBA is a versatile compound that has been used in various biochemical and physiological studies, such as in the study of enzyme inhibition, protein-protein interactions, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid: is utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in complex organic molecules. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Catalysis
Due to its boronic acid moiety, this compound exhibits enhanced Lewis acidity, making it a valuable catalyst in organic synthesis. It can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .
Medicinal Chemistry
Boronic acids, including (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid , are explored for their potential as bioactive compounds. They have been used in the development of proteasome inhibitors, which are important in cancer therapy .
Polymer Materials
The boronic acid group can form reversible covalent bonds with diols, which is advantageous in creating self-healing polymers. These materials have applications in coatings, biomedical devices, and as sensors .
Optoelectronic Materials
Organoboron compounds are integral to the development of optoelectronic materials due to their ability to modulate electronic properties. They are used in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Imaging and Biology
The boronic acid moiety can bind to sugars and therefore has applications in imaging technologies, particularly in the detection of cellular processes that involve carbohydrates. This is also useful in studying biological pathways .
Synthesis of Heterocycles
Heterocycles are crucial in drug development, and (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid can be used to synthesize various heterocyclic compounds, which are key structures in many pharmaceuticals .
Bioactive Compound Development
Pyrrole derivatives, including those derived from (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid , have shown antibacterial activity and are being investigated for their therapeutic potential against various bacterial infections .
Eigenschaften
IUPAC Name |
[4-(pyrrole-1-carbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXHZXUYYNQAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



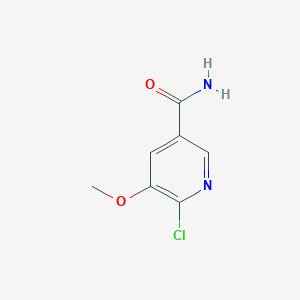
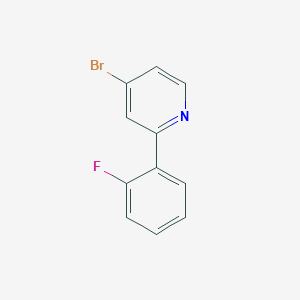


![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)

